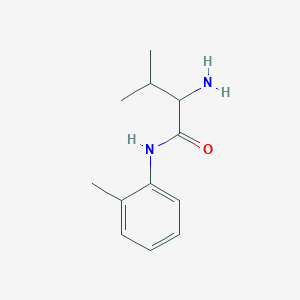
N-(2-Methylphenyl)valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylphenyl)valinamide is an organic compound that belongs to the class of amides It is derived from valine, an essential amino acid, and 2-methylphenylamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)valinamide typically involves the reaction of valine with 2-methylphenylamine. One common method is through the amidation reaction, where valine is first activated by converting it into its corresponding acid chloride or ester, followed by reaction with 2-methylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methylphenyl)valinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
N-(2-Methylphenyl)valinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of N-(2-Methylphenyl)valinamide involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it targets cellulose synthase enzymes in plant pathogens, disrupting their cell wall synthesis and leading to cell death. The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity and preventing the growth of the pathogen .
Comparación Con Compuestos Similares
N-(2-Methylphenyl)valinamide can be compared with other similar compounds, such as:
Benthiavalicarb: Another valinamide derivative used as a fungicide.
Iprovalicarb: Known for its high activity against resistant pathogens.
Valiphenal: A valinamide carbamate with similar fungicidal properties.
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their activity and efficacy. This compound is unique due to its specific substitution pattern on the aromatic ring, which can affect its binding affinity and selectivity for molecular targets .
Propiedades
Número CAS |
185224-03-7 |
|---|---|
Fórmula molecular |
C12H18N2O |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-(2-methylphenyl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-8(2)11(13)12(15)14-10-7-5-4-6-9(10)3/h4-8,11H,13H2,1-3H3,(H,14,15) |
Clave InChI |
XEIFIFMRWBJMED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















